molecular formula C15H11ClF3NO4S B2674673 N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(phenylsulfonyl)glycine CAS No. 358675-61-3

N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(phenylsulfonyl)glycine

Cat. No. B2674673
CAS RN: 358675-61-3
M. Wt: 393.76
InChI Key: COLXPXUYOTXHEH-UHFFFAOYSA-N
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Description

N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(phenylsulfonyl)glycine, also known as CP-690,550, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CP-690,550 is a selective inhibitor of JAK3, a protein tyrosine kinase that plays a crucial role in the signaling pathways of various cytokines. In

Scientific Research Applications

Metal Ion Interactions

N-(phenylsulfonyl)glycine has been studied for its interactions with metal ions such as cadmium (Cd^2+) and zinc (Zn^2+). Investigations using techniques like dc polarography, pH-metric titrations, and ^1H NMR spectroscopy have shown that the presence of 2,2'-bipyridine as an additional ligand can lower the pKa of Cd^2+ -promoted deprotonation of the sulfonamide nitrogen. Moreover, it enables the Zn^2+ ion to substitute for the sulfonamide nitrogen-bound hydrogen of these ligands, a capability previously observed only with Cu^2+ ions (Gavioli et al., 1991).

Sewage Treatment Plant Dynamics

A study on the behavior of N-(phenylsulfonyl)-glycine (PSG) in a municipal sewage treatment plant revealed its presence in significant amounts, indicating its stability and persistence in such environments. This study was conducted by dissolving 10 g of PSG and analyzing its concentration throughout the treatment process. The results suggested microbial methylation of PSG, contributing to its transformation within the sewage treatment system (Krause & Schöler, 2000).

Aldose Reductase Inhibition

Research into N-[[(substituted amino)phenyl]sulfonyl]glycines as aldose reductase inhibitors for potential therapeutic applications has been conducted. These compounds were synthesized as analogues of simple (phenylsulfonyl)glycines with increased lipophilic character to enhance their inhibitory potential against aldose reductase, an enzyme implicated in diabetic complications. Among these, certain analogues demonstrated significantly potent inhibitory activity, indicating their potential in therapeutic interventions against conditions exacerbated by aldose reductase activity (Mayfield & Deruiter, 1987).

Crystal Engineering and Ligand Design

In crystal engineering, novel flexible multidentate ligands like N-[(3-carboxyphenyl)sulfonyl]glycine have been synthesized and utilized to form complexes with metal ions such as Cu^II and Mn^II. These complexes were studied for their structures, properties, and potential applications in materials science. The research demonstrated unique modes of water molecule association and provided insights into the design of new ligands for constructing metal-organic frameworks with specific properties (Ma et al., 2008).

Safety and Hazards

The safety data sheet for “4-Chloro-3-(trifluoromethyl)phenyl isocyanate” indicates that it is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and is fatal if inhaled .

properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-chloro-3-(trifluoromethyl)anilino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF3NO4S/c16-13-7-6-10(8-12(13)15(17,18)19)20(9-14(21)22)25(23,24)11-4-2-1-3-5-11/h1-8H,9H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COLXPXUYOTXHEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC(=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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